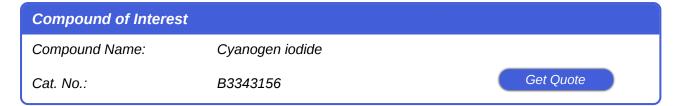


An In-depth Technical Guide to Cyanogen Iodide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides a comprehensive overview of **cyanogen iodide**, a chemical compound of interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, synthesis protocols, biological activity, and research applications, with a focus on providing actionable information for a laboratory setting.

Physicochemical Properties of Cyanogen Iodide

Cyanogen iodide (ICN) is a pseudohalogen composed of an iodide atom and a cyanide group. [1] It is a white, crystalline solid with a pungent odor and is highly toxic.[2][3] Below is a summary of its key quantitative properties.



Property	Value	References
CAS Number	506-78-5	[1][2][3][4][5][6]
Molecular Formula	CIN	[2][3][5][6]
Molecular Weight	152.9219 g/mol	[1][5][6]
Appearance	White crystalline solid/needles	[1][2][3]
Melting Point	146-147 °C	[1][2][3]
Boiling Point	Decomposes	[2]
Density	1.84 g/cm ³	[1][2]
Vapor Pressure	0.001 bar (at 298.4 K)	[1]
Solubility	Soluble in water, alcohol, and ether.	[2][3]

Synthesis of Cyanogen Iodide

The synthesis of **cyanogen iodide** is typically achieved by the reaction of iodine with a cyanide salt, most commonly sodium cyanide, in an aqueous solution.[2] The following protocol is a detailed method for its preparation in a laboratory setting.

Experimental Protocol: Synthesis of Cyanogen Iodide

This procedure is adapted from a well-established method. Caution: **Cyanogen iodide** is highly toxic and volatile. All operations must be conducted in a well-ventilated fume hood.

Materials:

- Sodium cyanide (NaCN)
- Iodine (I₂)
- Peroxide-free diethyl ether
- Chloroform

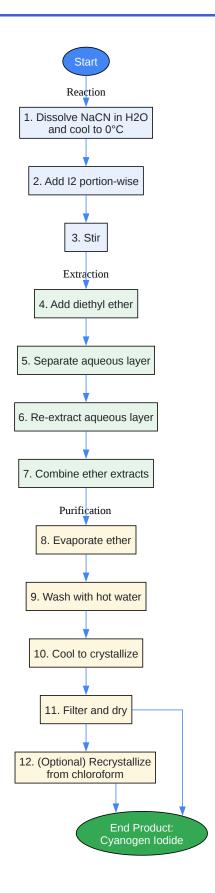


Ice

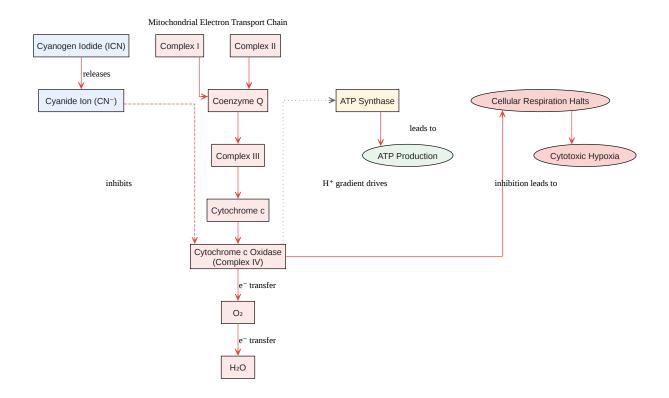
Procedure:

- In a three-necked flask equipped with a stirrer and thermometer, dissolve 27 g (0.55 mole) of sodium cyanide in 100 ml of water and cool the solution to 0°C in an ice-water bath.
- With vigorous stirring, add 127 g (0.50 mole) of iodine in 3-4 g portions over 30-40 minutes. Ensure each portion has almost completely reacted before adding the next.
- Ten minutes after the final addition of iodine, add 120 ml of peroxide-free ether and stir until
 the precipitated cyanogen iodide dissolves in the ethereal layer.
- Transfer the mixture to a cooled separatory funnel and separate the aqueous layer.
- Extract the aqueous layer successively with 100 ml and 80 ml portions of cold, peroxide-free ether.
- Combine the ethereal extracts and evaporate the ether under reduced pressure at room temperature.
- To the crude product, add 120 ml of water and heat at 50°C under slightly reduced pressure for 15 minutes with occasional shaking.
- Cool the mixture to 0°C and collect the crystalline cyanogen iodide by suction filtration on a sintered-glass funnel.
- Wash the crystals with six 25 ml portions of ice water and air-dry in a fume hood for 1 hour.
- For further purification, the crude product can be recrystallized from boiling chloroform.









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- To cite this document: BenchChem. [An In-depth Technical Guide to Cyanogen Iodide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3343156#cyanogen-iodide-cas-number-and-molecular-weight]

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